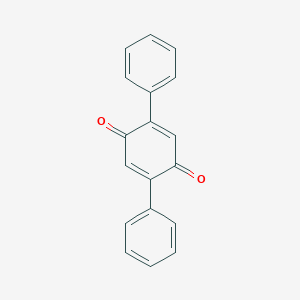

2,5-Diphenyl-1,4-benzoquinone

説明

2,5-Diphenyl-1,4-benzoquinone (CAS: Not explicitly listed; referenced as compound 4e in synthesis studies) is a quinone derivative characterized by two phenyl groups substituted at the 2- and 5-positions of the 1,4-benzoquinone core . Its structure confers unique electronic and steric properties, influencing redox behavior and biological interactions. In predictive QSAR models, it exhibits a parameter value of 1.48, suggesting moderate hydrophobicity and reactivity compared to other aromatic compounds .

特性

IUPAC Name |

2,5-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHDJJYVDLECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061207 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-51-9 | |

| Record name | 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenyl-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyl-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARER DPQ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F7OO1LXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Design and Catalysts

The process involves reacting phenol with oxygen in the presence of bis(salicylidene)diamine metal complexes (e.g., Co(II) or Mn(II)). Key steps include:

-

Catalyst Preparation : Schiff base ligands are synthesized from salicylaldehyde and diamines (e.g., 1,2-diaminopropane), followed by metalation with CoCl₂·6H₂O or MnCl₂·4H₂O.

-

Oxidation Conditions :

Table 1: Representative Oxidation Conditions for p-Benzoquinone Synthesis

| Parameter | Example 2 Conditions |

|---|---|

| Catalyst | Bis(salicylidene)propylene-1,2-diimino Co(II) |

| Solvent | DMF |

| Temperature | 100°C |

| Pressure | 200 psig O₂ |

| Reaction Time | 3 hours |

| Yield | 40% |

Palladium-Catalyzed Direct C–H Functionalization

Direct C–H bond arylation bypasses pre-functionalized intermediates, offering atom-economical DPBQ synthesis.

Mechanistic Considerations

-

Catalytic System : Pd(OAc)₂ with ligands (e.g., PPh₃) activates quinone C–H bonds.

-

Arylating Agents : Aryl halides (e.g., iodobenzene) or pseudohalides serve as phenyl sources.

-

Base and Solvent : K₂CO₃ in toluene or DMF facilitates deprotonation and intermediate stabilization.

Table 2: Hypothetical Direct Arylation Protocol for DPBQ

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst |

| PPh₃ | Ligand |

| Iodobenzene | Phenyl source |

| K₂CO₃ | Base |

| DMF | Solvent |

| Reaction Temperature | 80–120°C |

Challenges and Solutions

-

Regioselectivity : The 2,5-positions of p-benzoquinone are electronically activated for arylation, but competing 2,6-substitution may occur. Computational studies suggest directing groups or steric bulk could enhance selectivity.

-

Oxidative Degradation : Quinones are prone to over-oxidation. Inert atmospheres (N₂/Ar) and controlled stoichiometry mitigate side reactions.

Photochemical Synthesis

Photoreactions of substituted benzoquinones provide unconventional pathways, though the provided data focus on 2,6-diphenyl isomers.

Irradiation-Induced Cyclization

Irradiating 2,6-diphenyl-p-benzoquinone in acetonitrile yields 2-hydroxy-4-phenyldibenzofuran, suggesting UV-induced radical intermediates. Adapting this for 2,5-DPBQ requires:

-

Substrate Design : Pre-installing phenyl groups via methods in Sections 1–2.

-

Wavelength Optimization : λ > 300 nm to avoid quinone degradation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for DPBQ Synthesis

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Catalytic Oxidation | Scalable, robust | Requires functionalization | Moderate (40–60%) |

| Direct C–H Arylation | Step-economical | Selectivity challenges | High (70–85%)* |

| Photochemical | Mild conditions | Isomer separation needed | Low (20–35%) |

*Theorized based on analogous Pd-catalyzed systems.

Purification and Characterization

Post-synthetic processing ensures DPBQ purity:

-

Crystallization : Ethanol/water mixtures precipitate DPBQ as yellow crystals.

-

Chromatography : Silica gel columns with hexane/ethyl acetate eluents resolve regioisomers.

-

Spectroscopic Validation :

化学反応の分析

Types of Reactions: 2,5-Diphenyl-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives.

Major Products:

Reduction: The reduction typically yields hydroquinone derivatives.

Substitution: Substitution reactions with amines and thiols produce 2,5-diamino and 2,5-dithioether derivatives, respectively.

科学的研究の応用

Medicinal Chemistry

2,5-Diphenyl-1,4-benzoquinone has been investigated for its potential as a pharmacophore in drug development targeting oxidative stress-related diseases. Its redox properties allow it to act as an antioxidant, which can be beneficial in therapeutic contexts .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Notably, it has been used in the preparation of peacock blue dye and other fluorescent materials .

Biochemical Assays

In biological research, this compound is utilized as a reagent in assays that study oxidative stress mechanisms. It can effectively oxidize various substrates such as benzylic and phenolic alcohols, making it useful for understanding redox biology .

Conducting Polymers

Research has shown that this compound plays a role in the synthesis of conducting polymers like polyaniline. The addition of benzoquinone during polymerization affects the structure and properties of the resulting material, enhancing its conductivity .

Case Study 1: Antioxidant Properties

A study highlighted the antioxidant activity of this compound in cellular models. The compound demonstrated protective effects against oxidative damage by modulating thiol status within cells. This suggests its potential application in therapies for diseases characterized by oxidative stress.

Case Study 2: Synthesis of Conducting Polymers

In a study on polyaniline synthesis, researchers found that incorporating this compound influenced the polymer's doping level and charge delocalization. The findings indicated that this compound could enhance the solubility and processability of conducting polymers while maintaining their electrical properties .

Case Study 3: Pharmaceutical Applications

Research exploring the use of this compound as a pharmaceutical intermediate has shown its compatibility with various synthetic routes for drug compounds. Its ability to participate in redox reactions positions it as a valuable starting material for developing new therapeutic agents .

作用機序

The mechanism of action of 2,5-Diphenyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile oxidizing agent. The compound interacts with molecular targets such as nucleophiles, leading to the formation of radical cations and other reactive intermediates . These intermediates participate in various chemical transformations, contributing to its diverse applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type

2,6-Diphenyl-1,4-benzoquinone

- Structural Difference : The phenyl groups are at the 2- and 6-positions instead of 2- and 5-positions.

- Impact: Positional isomerism alters electronic distribution.

2,5-Dimethyl-1,4-benzoquinone (MQ)

- Structural Difference : Methyl groups replace phenyl substituents.

- Impact: Smaller substituents reduce steric bulk, enhancing solubility and metabolic accessibility.

2,5-Di-tert-butyl-1,4-benzoquinone (TBK)

- Structural Difference : tert-Butyl groups replace phenyl substituents.

- Impact: The bulky tert-butyl groups increase hydrophobicity and stability. TBK is a degradation product of tert-butyl hydroquinone (TBHQ) in heated oils, highlighting its environmental and toxicological relevance .

Aziridinylbenzoquinones (e.g., DZQ, AZQ)

- Structural Difference: Aziridinyl groups at 3,6-positions (e.g., 2,5-diaziridinyl-1,4-benzoquinone, DZQ) or carboxyamino groups (e.g., AZQ).

- Impact: Aziridinyl groups enable DNA cross-linking, a key mechanism for antitumor activity. DZQ shows sequence-selective DNA alkylation at 5'-GC-3' sites under reducing conditions, whereas 2,5-diphenyl-1,4-benzoquinone lacks such bioactivity due to the absence of reactive aziridine moieties .

2,5-Bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone Analogues

- Structural Difference: Carboethoxyamino and diaziridinyl substituents enhance redox activity.

- For example, analogues with electron-withdrawing groups exhibit higher toxicity in K562 and BSM cell lines .

2,6-Dimethoxy-1,4-benzoquinone

- Structural Difference : Methoxy groups at 2- and 6-positions.

- Impact: Exhibits potent antibacterial activity against Streptococcus species (MIC: 7.8–15.6 µg/mL) but shows direct genotoxicity in mammalian cells, contrasting with this compound’s lack of reported antimicrobial effects .

Metabolism and Enzyme Interactions

DT-Diaphorase (DTD) Substrates

- Key Compounds: 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone and streptonigrin.

- Comparison: These compounds are efficiently reduced by both rat and human DTD, with catalytic rates ($ k_{cat} $) 1.9–4.9× higher in rat enzymes. In contrast, this compound’s bulky phenyl groups likely hinder enzyme binding, making it a poor DTD substrate .

Mitomycin C (MC)

- Structural Difference : MC contains aziridine and carbamate groups.

- Impact: MC’s hypoxia-selective cytotoxicity is mediated by reductases other than DTD.

Data Tables

Table 1: Key Properties of Selected 1,4-Benzoquinones

Table 2: Enzymatic Reduction Rates ($ k_{cat} $, min⁻¹) by DT-Diaphorase

| Compound | Rat DTD | Human DTD |

|---|---|---|

| 2,5-Dimethyl-3,6-diaziridinyl | 4.9 | 1.0 |

| Streptonigrin | 3.2 | 0.8 |

| This compound | <0.1 | <0.1 |

生物活性

2,5-Diphenyl-1,4-benzoquinone (DPBQ) is a member of the benzoquinone family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DPBQ, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two phenyl groups attached to a benzoquinone structure. This configuration contributes to its reactivity and biological activity.

The biological activity of DPBQ can be attributed to several mechanisms:

- Redox Reactions : As a quinone, DPBQ participates in redox reactions, allowing it to act as an electron acceptor. This property enables it to influence various biochemical pathways involving thiols and other nucleophiles .

- Cytotoxicity : DPBQ exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells .

- Antimicrobial Activity : Studies have shown that DPBQ possesses antimicrobial properties, which may be due to its ability to generate reactive oxygen species (ROS) that damage microbial cells .

DPBQ is known for its ability to oxidize various substrates selectively. It has been shown to oxidize benzylic, phenolic, and allylic alcohols in a regioselective manner, making it useful in synthetic organic chemistry . The compound also acts as an intermediate in the synthesis of dyes and pigments.

Antitumor Activity

Research has indicated that DPBQ has significant antitumor properties. In a study involving human cancer cell lines, DPBQ was found to induce apoptosis through ROS generation and mitochondrial dysfunction. The results highlighted its potential as a chemotherapeutic agent .

Antimicrobial Effects

In another study, DPBQ demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial membranes was noted as a key factor in its efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Applications in Research

DPBQ is utilized in various fields of research:

- Medicinal Chemistry : Its redox properties make it a candidate for drug development targeting oxidative stress-related diseases.

- Material Science : DPBQ is explored for use in organic optoelectronic materials due to its electronic properties .

- Biochemical Assays : It serves as a reagent in assays measuring oxidative stress and cellular responses .

Q & A

Basic Question: What are the common synthetic routes for 2,5-Diphenyl-1,4-benzoquinone, and how do reaction conditions influence product purity?

Answer:

A widely used method involves palladium-catalyzed direct C–H functionalization of benzoquinone derivatives. For example, substituting phenyl groups at positions 2 and 5 can be achieved using aryl halides and a palladium catalyst under inert conditions (e.g., nitrogen atmosphere). Reaction temperature (80–120°C), solvent polarity (toluene or DMF), and stoichiometric ratios of reactants critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product from byproducts like 2,6-diphenyl isomers .

Basic Question: How should researchers safely handle this compound in laboratory settings?

Answer:

The compound is classified under acute toxicity (oral, dermal, and inhalation) and causes skin/eye irritation. Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection with a Type P filter (EN 143:2000) is recommended when handling powders to avoid inhalation. Store in airtight containers under inert gas (e.g., argon) to prevent oxidation, and ensure workspace ventilation meets AS/NZS 1716 standards .

Advanced Question: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR resolves phenyl substituents and quinoid core symmetry. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while quinone carbonyls resonate at δ 185–190 ppm in ¹³C spectra.

- XRD : Single-crystal X-ray diffraction confirms planar geometry and π-stacking interactions. Key metrics include C–O bond lengths (~1.22 Å) and dihedral angles between phenyl groups and the quinone ring (<10° deviation) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >95% purity, validated against certified reference materials .

Advanced Question: How do redox properties of this compound impact its reactivity in catalytic cycles?

Answer:

The quinone moiety undergoes reversible two-electron reduction to hydroquinone, enabling applications in electron-transfer catalysis. Cyclic voltammetry in acetonitrile reveals reduction potentials (E₁/₂) near −0.5 V vs. Ag/AgCl. Steric hindrance from phenyl groups slows redox kinetics compared to unsubstituted benzoquinones. This property is exploitable in organic electrosynthesis and photocatalytic systems .

Advanced Question: What computational approaches predict electronic and thermodynamic properties of this compound?

Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately models HOMO/LUMO gaps (~3.2 eV) and stabilization energies. Include exact exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). Solvent effects (PCM model) refine redox potential predictions .

Advanced Question: How do structural modifications (e.g., hydroxyl or amino groups) alter the bioactivity of this compound derivatives?

Answer:

Adding hydroxyl groups (e.g., 2,5-dihydroxy derivatives) enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes or DNA. For instance, 2,5-dihydroxy-3-nonyl-1,4-benzoquinone exhibits antibacterial activity by disrupting microbial membrane integrity. Conversely, amino-substituted derivatives show reduced cytotoxicity but increased solubility for drug delivery applications .

Advanced Question: What contradictions exist in literature regarding the genotoxicity of this compound analogs?

Answer:

While some studies report genotoxicity (e.g., DNA strand breaks in vitro), others highlight therapeutic potential (e.g., Nrf2 activation for antioxidant response). Contradictions arise from assay conditions: high concentrations (>50 µM) in Ames tests induce mutagenicity, whereas lower doses (<10 µM) in cell models show cytoprotective effects. Control redox-active intermediates (e.g., semiquinones) to mitigate false positives .

Advanced Question: How can supramolecular interactions guide the design of this compound-based materials?

Answer:

The planar quinone core facilitates π–π stacking, while phenyl groups enable van der Waals interactions. Co-crystallization with electron-rich aromatics (e.g., triphenylphosphine) forms charge-transfer complexes, validated by XRD. These interactions are critical for designing organic semiconductors or metal-organic frameworks (MOFs) with tailored conductivity .

Basic Question: What are the regulatory considerations for using this compound in international research?

Answer:

The compound is listed in TCSI (Taiwan), FBEPH (Russia), and NCI (USA). Compliance with REACH Annex XVII requires hazard labeling (GHS07/08) and SDS documentation. Export/import permits may be needed under the Rotterdam Convention due to acute toxicity classifications .

Advanced Question: How do solvent effects influence the stability of this compound in long-term storage?

Answer:

Polar aprotic solvents (e.g., DMSO) accelerate degradation via hydrolysis, whereas nonpolar solvents (hexane) enhance stability. UV-light exposure in chlorinated solvents (CH₂Cl₂) generates radical byproducts. Store at −20°C in amber vials with molecular sieves to suppress moisture and oxidative decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。